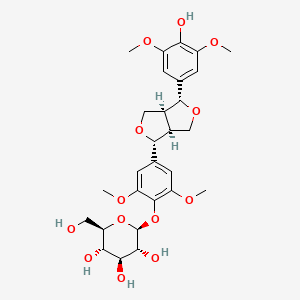
Episyringaresinol 4'-O-beta-D-glucopyranoside
Descripción general
Descripción
Episyringaresinol 4’-O-beta-D-glncopyranoside is a naturally occurring lignan glycoside isolated from the plant Alhagi sparsifolia Shap. This compound has garnered attention due to its potential neuroinflammatory inhibitory properties . It is a phenylpropanoid lignan, which is a class of compounds known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Episyringaresinol 4’-O-beta-D-glncopyranoside has several scientific research applications:
Chemistry: It is used as a reference compound in the study of lignan biosynthesis and metabolism.
Biology: The compound is studied for its neuroinflammatory inhibitory properties, making it a potential candidate for neuroprotective agents.
Medicine: Research is ongoing to explore its potential therapeutic effects in treating neuroinflammatory conditions and other diseases.
Industry: It is used in the development of natural product libraries for drug discovery and development
Mecanismo De Acción
Target of Action
Episyringaresinol 4’-O-beta-D-glncopyranoside, also known as (-)-Syringaresinol 4-O-β-D-glucopyranosi, is a natural potential neuroinflammatory inhibitor . It has been found to inhibit the proliferation of human promyelocytic HL-6 cells . The compound’s primary target is the NO production in LPS-induced N9 microglial cells .
Mode of Action
The compound interacts with its targets by inhibiting NO production in LPS-induced N9 microglial cells . This inhibition occurs in a dose-independent manner . It also inhibits the proliferation of human promyelocytic HL-6 cells through G (1) arrest and induction of apoptosis .
Result of Action
The result of Episyringaresinol 4’-O-beta-D-glncopyranoside’s action is the inhibition of NO production in LPS-induced N9 microglial cells . This leads to a potential reduction in neuroinflammation . Additionally, the compound induces G (1) arrest and apoptosis in human promyelocytic HL-6 cells, inhibiting their proliferation .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Episyringaresinol 4’-O-beta-D-glncopyranoside plays a significant role in biochemical reactions. It has been found to inhibit NO production in LPS-induced N9 microglial cells
Cellular Effects
In vitro studies have shown that Episyringaresinol 4’-O-beta-D-glncopyranoside can inhibit the proliferation of human promyelocytic HL-6 cells . It does this through G1 arrest and induction of apoptosis . This suggests that it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to inhibit NO production in a dose-independent manner
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Episyringaresinol 4’-O-beta-D-glncopyranoside typically involves the glycosylation of episyringaresinol with a suitable glycosyl donor under acidic or enzymatic conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as Lewis acids or glycosyltransferases .
Industrial Production Methods: Industrial production of Episyringaresinol 4’-O-beta-D-glncopyranoside is less common due to its natural abundance. extraction from plant sources like Alhagi sparsifolia Shap is a feasible method. The extraction process involves solvent extraction followed by chromatographic purification to isolate the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Episyringaresinol 4’-O-beta-D-glncopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include oxidized lignans, reduced lignans, and substituted derivatives with various functional groups .
Comparación Con Compuestos Similares
Syringaresinol: Another lignan with similar neuroinflammatory inhibitory properties.
Pinoresinol: Known for its antioxidant and anti-inflammatory activities.
Secoisolariciresinol: Exhibits estrogenic and antioxidant properties
Uniqueness: Episyringaresinol 4’-O-beta-D-glncopyranoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to its aglycone counterparts. This glycosylation also contributes to its distinct biological activities, making it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O13/c1-34-16-5-12(6-17(35-2)21(16)30)25-14-10-39-26(15(14)11-38-25)13-7-18(36-3)27(19(8-13)37-4)41-28-24(33)23(32)22(31)20(9-29)40-28/h5-8,14-15,20,22-26,28-33H,9-11H2,1-4H3/t14-,15-,20-,22-,23+,24-,25+,26+,28+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKCEGQSIIQPAQ-FKLBZQFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C(=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-acetylphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2430383.png)
![Lithium 6-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2430385.png)
![1-[(2-chlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2430386.png)

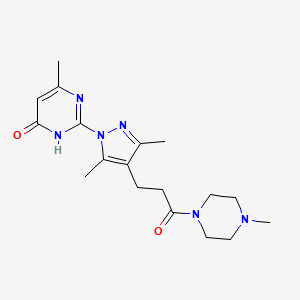
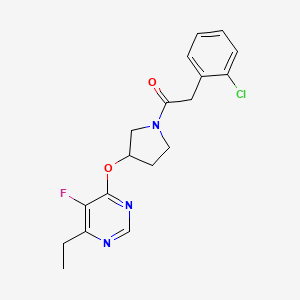
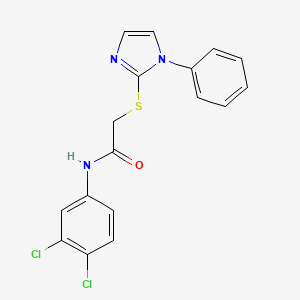
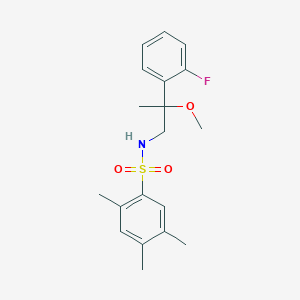
![2-(2-(Diethylamino)ethyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2430394.png)
![{4-[(3-Chlorophenyl)methoxy]-2-fluorophenyl}boronic acid](/img/structure/B2430395.png)
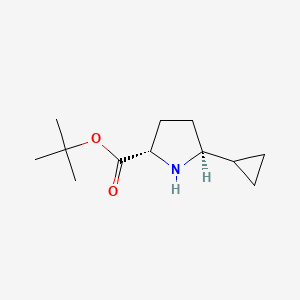
![N-([2,4'-bipyridin]-3-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2430399.png)
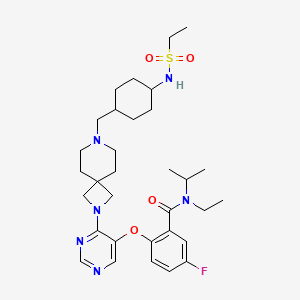
![4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2430405.png)
